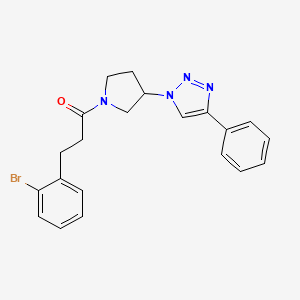

3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromophenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O/c22-19-9-5-4-6-16(19)10-11-21(27)25-13-12-18(14-25)26-15-20(23-24-26)17-7-2-1-3-8-17/h1-9,15,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZBWIYFOFDWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that incorporates both triazole and pyrrolidine moieties. This structure suggests potential biological activity, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 396.29 g/mol. The presence of the bromophenyl group and the triazole ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have demonstrated effectiveness against various bacterial strains. In particular, compounds similar to This compound were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| Triazole Derivative 1 | 3.12 | 10 |

| Triazole Derivative 2 | 6.25 | 5 |

| Test Compound | Varies | Varies |

Anticancer Activity

The triazole moiety is also associated with anticancer properties. Studies have indicated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells through the modulation of cell cycle regulators .

The proposed mechanism of action for This compound involves the inhibition of specific enzymes or receptors that are critical for microbial survival or cancer cell growth. The interaction with G protein-coupled receptors (GPCRs), as seen in other related compounds, suggests a pathway for further exploration in therapeutic applications .

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [University X], a series of triazole derivatives were synthesized and evaluated for their antibacterial properties. The compound was tested against clinical isolates of E. coli and S. aureus. Results indicated that modifications to the phenyl groups significantly enhanced antibacterial activity compared to controls .

Study 2: Cancer Cell Line Testing

A separate investigation focused on the anticancer potential of similar triazole-containing compounds against various human cancer cell lines (e.g., HeLa and MCF7). The results showed that these compounds could effectively reduce cell viability at micromolar concentrations, indicating potential for development into anticancer agents .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Properties

Research indicates that derivatives containing triazole rings possess significant antimicrobial activity. For instance, compounds similar to 3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one have been tested against bacteria such as Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting growth and proliferation .

Anticancer Activity

Studies have highlighted the potential of triazole-containing compounds in cancer therapy. These compounds can modulate various biological pathways involved in tumor growth and metastasis. For example, triazole derivatives have shown efficacy in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented, indicating their potential use in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, which play a crucial role in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Modifications to the bromophenyl or triazole moieties can significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituting different halogens on the phenyl ring | Alters antimicrobial potency |

| Varying the length of alkyl chains on the pyrrolidine | Impacts bioavailability and solubility |

| Changing functional groups on the triazole | Can enhance anticancer properties |

Case Studies

Several case studies have explored the applications of triazole derivatives:

- Case Study on Antimicrobial Activity : A study conducted by researchers demonstrated that a series of triazole derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antibiotics .

- Case Study on Anticancer Potential : In vitro studies showed that specific modifications to the triazole moiety led to increased cytotoxicity against breast cancer cells, suggesting a pathway for developing targeted therapies .

- Case Study on Anti-inflammatory Effects : Research indicated that certain derivatives could reduce inflammation markers in animal models, paving the way for potential therapeutic applications in chronic inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, flow chemistry techniques (as demonstrated in analogous bromophenyl-triazole derivatives) enable precise control over reaction kinetics and scalability . Characterization via HPLC-MS and NMR should validate purity, while X-ray crystallography (as in ) confirms structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Combine FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for stereochemical assignment (e.g., pyrrolidine ring protons), and UV-Vis to assess π→π* transitions in the triazole and bromophenyl moieties . Single-crystal X-ray diffraction (as in ) resolves conformational details, such as dihedral angles between aromatic rings .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and nonlinear optical (NLO) responses. demonstrates how DFT-derived parameters correlate with experimental hyperpolarizability values in similar bromophenyl systems .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Cross-validate time-dependent DFT (TD-DFT) simulations with experimental UV-Vis spectra to identify discrepancies in electronic transitions. For example, solvent effects in DFT models (e.g., PCM solvation) often explain deviations in absorption maxima . Bayesian statistical analysis can quantify uncertainty in computational predictions .

Q. How does the triazole-pyrrolidine scaffold influence this compound’s nonlinear optical (NLO) properties?

- Methodological Answer : Conduct hyper-Rayleigh scattering (HRS) experiments to measure second-harmonic generation (SHG) efficiency. shows that bromophenyl groups enhance intramolecular charge transfer (ICT), while triazole rings contribute to dipole alignment. Compare results with DFT-calculated β (hyperpolarizability) values .

Q. What advanced techniques validate this compound’s potential as a bioactive agent?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or GPCRs). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . highlights pyrazole derivatives’ broad bioactivity, suggesting similar assays for this compound .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.